N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOLXIOYYVGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine in the pyrrolidine ring facilitates substitution reactions under basic conditions. Key examples include:
Methanesulfonylation
A base-catalyzed reaction with methanesulfonyl chloride (MsCl) forms the sulfonamide core structure. This reaction is critical in synthesizing derivatives for pharmaceutical applications .
| Reagents/Conditions | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| MsCl, Et₃N | DCM | 0°C → RT | N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide | 95% |
Acylation Reactions
The secondary amine reacts with acylating agents to form amide derivatives, which are pivotal in drug development (e.g., orexin receptor agonists) .
Propanoylation
Condensation with 2-hydroxy-2-methylpropanoic acid under coupling agents produces acylated derivatives for neurological therapeutics :
| Reagents/Conditions | Solvent | Temperature | Product | Application |
|---|---|---|---|---|
| 2-Hydroxy-2-methylpropanoic acid, EDCl | THF | RT | N-{(2S,3S)-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl}methanesulfonamide | Narcolepsy treatment |
Alkylation Reactions
The pyrrolidine nitrogen undergoes alkylation with electrophiles like methyl iodide, forming quaternary ammonium salts for enhanced bioavailability .
| Reagents/Conditions | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Methyl iodide, NaH | DMF | 50°C | N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide | 85% |
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling introduces aryl groups to the pyrrolidine ring, enabling structural diversification :
| Reagents/Conditions | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Pd(OAc)₂, XPhos, K₃PO₄ | Toluene | 110°C | N-{(2S,3S)-2-[(2,3',5'-trifluorobiphenyl-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide | 78% |
Hydrolysis and Salt Formation
The hydrochloride salt form is synthesized via acid-mediated hydrolysis, enhancing solubility for pharmacological use :
| Reagents/Conditions | Solvent | Temperature | Product | Purity |
|---|---|---|---|---|
| HCl (gas) | Et₂O | 0°C | (R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride | >98% |
Key Research Findings
-
Structure-Activity Relationship (SAR): Acylation at the pyrrolidine nitrogen enhances blood-brain barrier penetration, critical for CNS-targeted drugs like TAK-994 .
-
Catalytic Efficiency: Palladium-mediated couplings achieve >75% yields with trifluorobiphenyl groups, enabling scalable synthesis .
-
Stability: Hydrochloride salts exhibit superior shelf-life compared to free bases under ambient conditions .
Scientific Research Applications
Chemistry
N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction reactions can be performed with lithium aluminum hydride.
- Nucleophilic Substitution : The sulfonamide group can be replaced by other nucleophiles under specific conditions.
Biology
The compound is studied for its potential effects on biological systems, particularly its interactions with biomolecules. Notable biological applications include:
- Anticancer Research : Case studies have shown that it exhibits cytotoxic effects on human lung cancer cells (A549), inducing late apoptosis and significantly reducing cell viability compared to control groups.
- Neurological Applications : Investigations suggest that it may enhance serotonin levels, indicating potential applications in treating depression and anxiety disorders.
Medicine
This compound is being explored for its therapeutic properties, particularly as a precursor for drug development. Its role in medicinal chemistry includes:
- Potential use as an antidepressant due to its interaction with neurotransmitter systems.
- Investigation as a chemotherapeutic agent , particularly against specific cancer cell lines.
Industry
In industrial settings, this compound is utilized in the production of specialty chemicals and materials, taking advantage of its unique chemical properties.
Anticancer Properties
A study assessed the cytotoxic effects of this compound on human lung cancer cells (A549). The results indicated that the compound induced late apoptosis and significantly reduced cell viability compared to control groups. Flow cytometry analysis confirmed these findings, highlighting its potential as a chemotherapeutic agent.
Neurological Applications
Another investigation explored the compound's effects on neurotransmitter systems. It was found to enhance serotonin levels in animal models, suggesting possible applications in treating depression and anxiety disorders. Further research is warranted to elucidate the precise mechanisms involved.
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(Pyrrolidin-3-yl)methanesulfonamide Hydrochloride
N-Methyl-2-nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
N-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Structure : Incorporates a chloropyridinyloxy-pyrrolidine moiety (molecular formula: C₁₃H₁₈ClN₃O₄S ) .
- Key Differences: Bioactivity: The chloropyridine group enhances affinity for kinase ATP-binding pockets, making it relevant in oncology drug discovery. Synthesis: Requires coupling of chloropyridine intermediates via Mitsunobu or Ullmann reactions .
PF-562271 (N-Methyl-N-[3-[[[2-[(2-oxoindolin-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide)
- Structure : Contains a trifluoromethylpyrimidine-indole hybrid (molecular formula: C₂₁H₂₀F₃N₇O₃S ) .
- Key Differences :
Structural and Pharmacokinetic Data Table
Biological Activity
N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide, also known as (R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, has garnered attention in pharmaceutical research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₆H₁₅ClN₂O₂S
Molecular Weight: 214.71 g/mol
CAS Number: 1810074-90-8
The compound features a pyrrolidine ring, which is crucial for its biological activity. Its methanesulfonamide functional group enhances its solubility and interaction with biological targets, making it suitable for various pharmaceutical formulations.
Research indicates that this compound may interact with several biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it could modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety.
Key Biological Activities:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. This action could be significant in cancer therapy and other diseases where these pathways are dysregulated.
- Neurotransmitter Modulation: Its structural components suggest interactions with neurotransmitter receptors, which may contribute to its effects on mood and cognition.
Research Findings
Numerous studies have investigated the biological activity of this compound. Below are some key findings:
Case Studies
-
Anticancer Properties:
A study assessed the cytotoxic effects of this compound on human lung cancer cells (A549). The results indicated that the compound induced late apoptosis and significantly reduced cell viability compared to control groups. Flow cytometry analysis confirmed these findings, highlighting its potential as a chemotherapeutic agent . -
Neurological Applications:
Another investigation explored the compound's effects on neurotransmitter systems. It was found to enhance serotonin levels in animal models, suggesting possible applications in treating depression and anxiety disorders. Further research is warranted to elucidate the precise mechanisms involved.
Q & A
Basic: What are the key synthetic methodologies for preparing N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide?
Methodological Answer:
The synthesis typically involves coupling pyrrolidine derivatives with methanesulfonyl chloride. For example, in a palladium-catalyzed cross-coupling reaction, intermediates like 8-bromo-6-tert-butyl-5-methoxy-3-quinolyl derivatives are reacted with boronic acids under conditions involving [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) chloride and Cs₂CO₃ in dioxane. Purification via extraction (water/ethyl acetate), drying, and column chromatography yields the final product . Another approach uses gold catalysis (PicAuCl₂) to form imidazo[1,2-a]pyridine derivatives, achieving high yields (92%) through optimized reaction times and solvent selection (anhydrous toluene) .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For instance, methyl groups on sulfonamide and pyrrolidine rings show distinct singlets at δ ~3.2 ppm in CDCl₃ .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 302.0956 for a related compound) .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1355–1379 cm⁻¹) .
- X-ray crystallography : Used in advanced studies to resolve stereochemical ambiguities, as seen in pyrrolidinylsulfone derivatives .
Advanced: How do catalytic systems (e.g., Pd vs. Au) influence synthetic outcomes for sulfonamide derivatives?
Methodological Answer:
- Palladium Catalysts : Enable Suzuki-Miyaura cross-couplings for aryl-aryl bond formation, critical for attaching pyridinyl or quinoline moieties. These reactions require inert conditions (e.g., dioxane reflux) and base additives (Cs₂CO₃) .
- Gold Catalysts : Promote alkyne activation and cyclization, as seen in forming imidazo[1,2-a]pyridine cores. Au(I) complexes (e.g., PicAuCl₂) enhance regioselectivity and reduce side reactions in toluene .
- Contradictions : Pd systems may require harsher conditions but offer broader substrate scope, while Au catalysts excel in heterocycle formation but demand precise stoichiometry. Researchers must balance yield, scalability, and functional group compatibility .
Advanced: How can multi-step synthesis yields be optimized for complex pyrrolidine-sulfonamide hybrids?
Methodological Answer:
- Stepwise Protection/Deprotection : Use Boc groups to protect amines during coupling reactions. For example, Boc-protected pyrrolidines allow selective functionalization before acidic deprotection .
- Reagent Selection : Diisobutylaluminum hydride (DIBAL) effectively reduces esters to alcohols without over-reduction, as shown in chromene derivatives .
- SFC Resolution : Supercritical fluid chromatography separates enantiomers post-synthesis, achieving >98% enantiomeric excess in pyrrolidinylsulfones .
- Yield Tracking : Optimize reaction times and stoichiometry (e.g., 1.2 equiv of ynamide in Co-catalyzed cycloadditions) to minimize byproducts .
Advanced: What computational strategies predict thermochemical properties and reactivity of sulfonamide derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Models exact exchange interactions to predict bond dissociation energies and transition states. Becke’s hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol error in atomization energies, guiding reaction feasibility .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility, critical for designing bioactive analogs .
- Contradictions : While DFT excels for small systems, post-Hartree-Fock methods (e.g., CCSD(T)) may be needed for accurate van der Waals interactions in larger molecules .
Advanced: How are stereochemical challenges addressed in asymmetric synthesis of pyrrolidine-sulfonamides?
Methodological Answer:
- Chiral Catalysts : Use (S)- or (R)-BTM ligands to induce enantioselectivity in cycloadditions .
- Chiral Resolution : SFC separates diastereomers post-synthesis, as demonstrated for RORγt inverse agonists .
- Protecting Group Strategy : Boc groups preserve stereochemistry during functionalization. For example, (S)-5-(trityloxymethyl)-2-pyrrolidinone derivatives maintain configuration through hydrogenolysis and coupling steps .
Advanced: How do researchers resolve contradictions in reported synthetic yields for similar reactions?
Methodological Answer:
- Parameter Screening : Systematically vary temperature, solvent (e.g., HFIP vs. toluene), and catalyst loading. For instance, 92% yield in Au-catalyzed reactions relies on strict anhydrous conditions .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfones or dehalogenated intermediates) .
- Reproducibility Checks : Cross-validate findings using alternative methods (e.g., microwave-assisted synthesis vs. traditional heating) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
